molecular formula C15H21NO B11176920 3,5-Dimethyl-1-(4-methylbenzoyl)piperidine

3,5-Dimethyl-1-(4-methylbenzoyl)piperidine

Cat. No.: B11176920
M. Wt: 231.33 g/mol
InChI Key: XKNGWONYTAGXCE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-methylbenzoyl)piperidine is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5 on the piperidine ring and a 4-methylbenzoyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(4-methylbenzoyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylpiperidine and 4-methylbenzoyl chloride.

    Reaction: The 3,5-dimethylpiperidine is reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(4-methylbenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(4-methylbenzoyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(4-methylbenzoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: Lacks the benzoyl group, making it less reactive in certain chemical reactions.

    4-Methylbenzoylpiperidine: Lacks the methyl groups at positions 3 and 5, affecting its steric and electronic properties.

    1-Benzoylpiperidine: Lacks the methyl groups, resulting in different reactivity and biological activity.

Uniqueness

3,5-Dimethyl-1-(4-methylbenzoyl)piperidine is unique due to the presence of both the 3,5-dimethyl groups and the 4-methylbenzoyl group. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C15H21NO/c1-11-4-6-14(7-5-11)15(17)16-9-12(2)8-13(3)10-16/h4-7,12-13H,8-10H2,1-3H3

InChI Key

XKNGWONYTAGXCE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

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